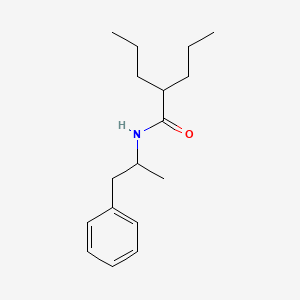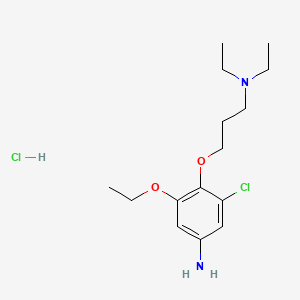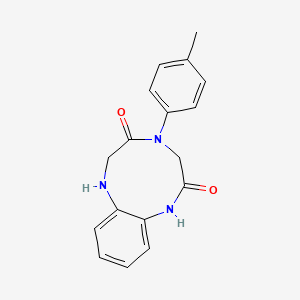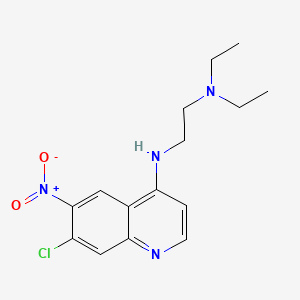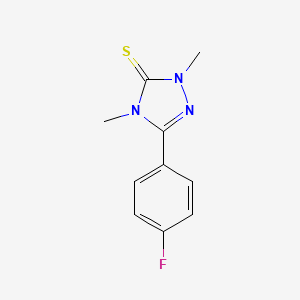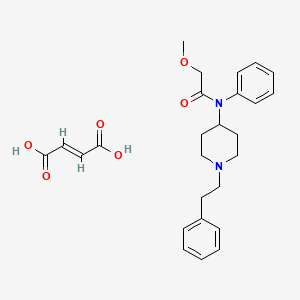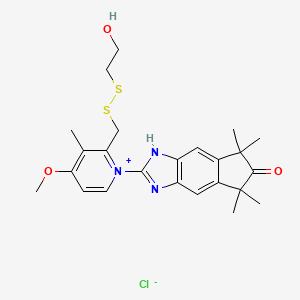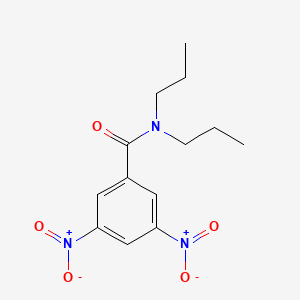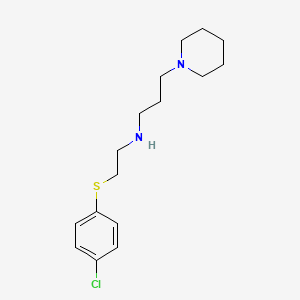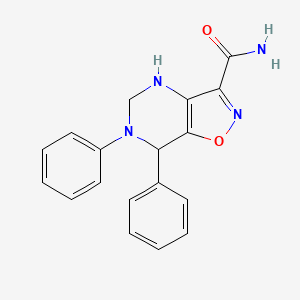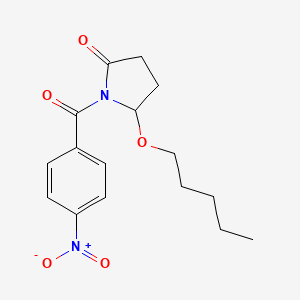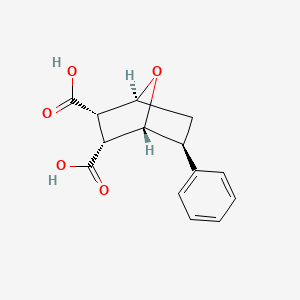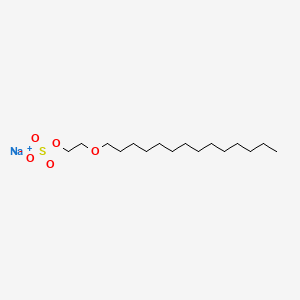
Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:
Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.
Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.
Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the original compound.
Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.
科学研究应用
2-Tetradecyloxyethyl sodium sulfate has a wide range of applications in scientific research:
作用机制
The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .
相似化合物的比较
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.
Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .
属性
CAS 编号 |
3694-74-4 |
|---|---|
分子式 |
C16H33NaO5S |
分子量 |
360.5 g/mol |
IUPAC 名称 |
sodium;2-tetradecoxyethyl sulfate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
XYWGYCTUGYVSIZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


